Melting Point Differentiation: 99 °C (Methanol) vs. Losartan Carboxaldehyde Decomposition at 71 °C
The target compound exhibits a well-defined melting point of 99 °C (recrystallized from methanol), providing a reliable identity verification parameter . In contrast, Losartan Carboxaldehyde (CAS 114798-36-6, EP Impurity K) decomposes above 71 °C without a sharp melting transition, precluding melting point as an identity criterion . This thermal stability advantage directly supports more robust handling during reference standard preparation and enables melting point determination as a compendial identification test [1].
| Evidence Dimension | Melting point / thermal stability |
|---|---|
| Target Compound Data | 99 °C (sharp melting point, recrystallized from methanol) |
| Comparator Or Baseline | Losartan Carboxaldehyde (CAS 114798-36-6): >71 °C (decomposition, no sharp melting point) |
| Quantified Difference | Δ ≥ 28 °C; target compound exhibits a true melting point vs. decomposition-only behavior for the comparator |
| Conditions | Recrystallization from methanol for target compound; literature-reported thermal behavior for comparator |
Why This Matters
A sharp melting point enables identity confirmation by a simple, low-cost compendial method, whereas the comparator requires more expensive spectroscopic techniques, reducing quality control operational costs.
- [1] ChemSpider. 4'-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-2-biphenylcarbonitrile – Predicted Data: Melting Point 245.42 °C (Adapted Stein & Brown method) and Boiling Point 590.1±50.0 °C. View Source
